N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

Lipophilicity Drug-likeness Membrane Permeability

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide (CAS 874805-18-2) is a synthetic small molecule with the molecular formula C21H23N3O5 and a molecular weight of 397.4 g/mol. It belongs to the class of oxalamide derivatives, characterized by a central ethanediamide core bridging a benzyl group and a 4-methoxybenzoyl-substituted oxazolidine ring.

Molecular Formula C21H23N3O5
Molecular Weight 397.431
CAS No. 874805-18-2
Cat. No. B2485232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide
CAS874805-18-2
Molecular FormulaC21H23N3O5
Molecular Weight397.431
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C21H23N3O5/c1-28-17-9-7-16(8-10-17)21(27)24-11-12-29-18(24)14-23-20(26)19(25)22-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,22,25)(H,23,26)
InChIKeyIWUAXJQHMBHJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

874805-18-2: Baseline Profile of N1-Benzyl Oxalamide-Oxazolidine Hybrid


N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide (CAS 874805-18-2) is a synthetic small molecule with the molecular formula C21H23N3O5 and a molecular weight of 397.4 g/mol . It belongs to the class of oxalamide derivatives, characterized by a central ethanediamide core bridging a benzyl group and a 4-methoxybenzoyl-substituted oxazolidine ring. This compound is primarily utilized as a research chemical and building block for medicinal chemistry and chemical biology applications . Structurally related oxalamide chemotypes have been explored as heme-displacing IDO1 inhibitors and antivirulence agents, establishing the scaffold's general relevance in drug discovery programs [1].

Chemistry Synthetic oxalamide-oxazolidine building block for medicinal chemistry
Target Class Scaffold explored in heme-displacing IDO1 inhibitor programs
Property Profile Qualitatively higher lipophilicity vs. sulfonyl analogs (class-level)

Why Structural Analogs of 874805-18-2 Cannot Be Assumed Interchangeable


Within the oxalamide-oxazolidine series, the nature of the N1 substituent directly governs key drug-like properties and potential target interactions. Changing the N1-benzyl group to other substituents (e.g., 4-methoxybenzyl or furan-2-ylmethyl) alters lipophilicity, hydrogen-bonding capacity, and conformational flexibility . These physicochemical shifts critically impact membrane permeability, metabolic stability, and the compound's ability to engage hydrophobic binding pockets [1]. Therefore, substituting 874805-18-2 with a structurally similar analog without quantitative comparative data risks introducing uncharacterized pharmacokinetic or target engagement liabilities that can derail SAR campaigns or probe validation studies.

N1 Substituent Variability Changing the N1-benzyl group may alter lipophilicity and hydrogen-bonding capacity, shifting membrane permeability
Metabolic Stability Shift Analog substitution can introduce uncharacterized metabolic liabilities, confounding SAR interpretation
Target Engagement Risk Conformational flexibility changes may affect hydrophobic binding pocket fit, limiting direct substitution

Quantified Differentiation Points for 874805-18-2 vs. Closest Analogs


Computational Lipophilicity Advantage Over Sulfonyl Analogs

The target compound 874805-18-2 possesses a 4-methoxybenzoyl substituent on the oxazolidine ring, leading to a significantly higher computed lipophilicity compared to the closely related N1-(2,2-dimethoxyethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, which carries a sulfonyl group. The latter exhibits a calculated XLogP3 of -0.1 [1], a value inconsistent with efficient passive membrane permeation. In contrast, the benzoyl-substituted target compound is described as insoluble in water and soluble in benzene and chloroform, behavior characteristic of a logP in the range of 2-3, aligning with optimal drug-like properties for intracellular target access .

Lipophilicity Profile
Class-level inference
Target: Insoluble in water; soluble in benzene/CHCl₃ Sulfonyl analog: XLogP3 = -0.1
Estimated logP difference >2 orders; supports intracellular target access screening
Solubility inferred from ChemSrc datasheet; computed property.
Lipophilicity Drug-likeness Membrane Permeability

Reduced Molecular Weight and Topological Polar Surface Area (TPSA) Favoring CNS Drug Profiles

The molecular weight of 874805-18-2 is 397.4 g/mol , which is below the 400 Da threshold often favorable for blood-brain barrier (BBB) penetration. In comparison, the sulfonyl-containing analog N1-(2,2-dimethoxyethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has a molecular weight of 419.4 g/mol [1]. While both are within oral druggability space, the lower MW and the reduced hydrogen bond acceptor count of the target compound (5 vs 9 for the sulfonyl analog) translate to a lower topological polar surface area, a critical parameter correlating inversely with CNS permeability.

MW & HBA Count
Cross-study comparable
397.4 g/mol, HBA = 5 ΔMW: -22 g/mol; ΔHBA: -4
Lower MW and HBA favor CNS permeability; supports CNS-targeting program fit
Comparator: sulfonyl analog (MW 419.4, HBA 9). Computed values.
CNS drug delivery Molecular weight TPSA Blood-brain barrier

Unsubstituted N1-Benzyl Motif for Enhanced Lipophilic Ligand Efficiency (LLE)

874805-18-2 features an unsubstituted N1-benzyl group. Close analogs are often substituted at this position (e.g., N1-(4-methoxybenzyl) or N1-(2-chlorobenzyl)), which adds molecular weight and alters electronic properties. In the context of IDO1 inhibitor chemotypes, first-generation diaryl-substituted oxalamides with bulky N1 groups displayed only moderate potency (IC50 > 1 µM), and subsequent optimization focused on reducing steric bulk to fit the heme-binding pocket [1]. The unsubstituted benzyl of 874805-18-2 provides a balanced scaffold that maximizes binding interactions relative to its molecular weight, potentially yielding a higher ligand efficiency index (LE) compared to bulkier analogs.

Ligand Efficiency Context
Class-level inference
Unsubstituted N1-benzyl (MW contribution ~91 Da) vs. bulkier analogs
Potentially higher ligand efficiency index vs. substituted benzyl analogs; supports lead optimization
Inferred from oxalamide IDO1 SAR; requires direct LE measurement.
Ligand Efficiency SAR Fragment-based design

Optimized Research Applications Leveraging the Differentiation of 874805-18-2


Lead Optimization in Intracellular and CNS-Targeting IDO1 Programs

Given its favorable lipophilicity profile and lower HBA count compared to sulfonyl analogs [1], 874805-18-2 is ideally suited as a starting scaffold for medicinal chemistry efforts targeting intracellular enzymes like IDO1 where a higher logP and lower TPSA facilitates cellular and potential BBB penetration.

Chemical Probe Development Requiring Balanced Physicochemical Profiles

The combination of an unsubstituted benzyl group and a 4-methoxybenzoyl oxazolidine moiety provides a balanced MW (397.4 g/mol) that sits within ideal lead-like space [2]. This makes the compound a versatile building block for generating focused libraries aimed at probing the Trp-Kyn-AhR pathway with minimal physicochemical liabilities.

Building Block for Diversity-Oriented Synthesis of Oxalamide Libraries

For organizations investing in combinatorial chemistry, 874805-18-2 serves as a reference core structure to systematically explore N1-substitution effects. Its unsubstituted benzyl group allows direct comparative SAR studies against N1-(4-methoxybenzyl), N1-(2-chlorobenzyl), or N1-furfuryl analogs, enabling rapid, data-driven decisions on the optimal substitution pattern for potency and selectivity [2].

Application
Selection Property
Validation Focus
Intracellular enzyme inhibitor lead optimization (IDO1 pathway studies)
Computed lipophilicity and TPSA profile
Cell-based target engagement and permeability assays
Chemical probe development for Trp-Kyn-AhR pathway studies
Balanced MW and unsubstituted benzyl motif
Physicochemical profiling and metabolic stability evaluation
Diversity-oriented synthesis and SAR exploration
Unsubstituted N1-benzyl core scaffold
Comparative SAR against N1-substituted analogs
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